molecular formula C18H22ClN3O2S B2430487 6-Methyl-2-(2-(m-tolyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1351589-33-7

6-Methyl-2-(2-(m-tolyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2430487
CAS RN: 1351589-33-7
M. Wt: 379.9
InChI Key: LNGRZZHMGGJFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a tetrahydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic compound. This ring is substituted with a methyl group, an acetamido group, and a carboxamide group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the amide and carboxamide groups could participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the amide and carboxamide groups could influence its solubility and reactivity .

Scientific Research Applications

  • Antimicrobial Activity : A study reported the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, which are derivatives of the thieno[2,3-b]pyridine framework. The research indicated that some of these compounds have shown promising antimicrobial properties (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

  • Synthesis of Novel Compounds : Another study focused on the synthesis of positional isomers of clopidogrel hydrogen sulfate using a related structure. This research highlights the utility of such compounds in creating new chemical entities (Jiang, Xiao-wei, Longshan, Zuo, & Wenfeng, 2010).

  • Bioactivity Studies : Research involving the synthesis of thieno[2,3-b]pyridine derivatives showed that these compounds possess valuable biological activities. A particular study reported the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, all of which have notable bioactivity (Youssef, Azab, & Youssef, 2012).

  • Potential Anti-inflammatory Agents : Another research effort synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, targeting molecules with potential anti-inflammatory properties. This aligns with the broader research into thieno[2,3-b]pyridine derivatives for therapeutic purposes (Moloney, 2001).

  • Antimycobacterial Activity : A study on the development of novel tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives showed their potential as Mycobacterium tuberculosis inhibitors. This is indicative of the compound's relevance in the development of antimicrobial agents (Samala, Devi, Nallangi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).

properties

IUPAC Name

6-methyl-2-[[2-(3-methylphenyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S.ClH/c1-11-4-3-5-12(8-11)9-15(22)20-18-16(17(19)23)13-6-7-21(2)10-14(13)24-18;/h3-5,8H,6-7,9-10H2,1-2H3,(H2,19,23)(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGRZZHMGGJFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.